(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid
Description
“(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid” is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with distinct functional groups. Key structural features include:
- Stereochemistry: The (2S) configuration at the second carbon ensures chirality, influencing biological interactions and synthetic applications.
- Functional groups: A tert-butoxycarbonyl (Boc) group at the nitrogen (N1), serving as a protective group to enhance stability during synthesis. A methyl substituent at the second carbon (C2), contributing to steric effects and lipophilicity. A carboxylic acid at C2, enabling hydrogen bonding and ionic interactions.
This compound is likely utilized in medicinal chemistry as a building block for peptidomimetics or enzyme inhibitors due to its rigid pyrrolidine scaffold and modifiable functional groups.
Properties
CAS No. |
144527-35-5 |
|---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-2-methyl-4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h6-7H2,1-5H3/t12-/m0/s1 |
InChI Key |
JKSLNLOQSHITFJ-LBPRGKRZSA-N |
SMILES |
CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O |
Isomeric SMILES |
C[C@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Biological Activity
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid, commonly referred to as a proline derivative, exhibits significant biological activity that warrants detailed exploration. This compound, with a molecular formula of and a molecular weight of 229.273 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
The compound's chemical structure features a pyrrolidine ring, which is crucial for its biological activity. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.273 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 337.8±35.0 °C |
| Flash Point | 158.1±25.9 °C |
Biological Activity Overview
Research indicates that derivatives of pyrrolidine compounds exhibit a range of biological activities, including antimicrobial , anticancer , antiviral , and anti-inflammatory properties. The specific biological activities associated with this compound are summarized below.
Anticancer Activity
Recent studies have demonstrated that pyrrolidine derivatives can significantly inhibit the growth of various cancer cell lines. For instance, in vitro assays using human lung adenocarcinoma A549 cells showed that certain pyrrolidine derivatives reduced cell viability, indicating potential anticancer properties. The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest.
Case Study:
In a study examining the cytotoxic effects of various pyrrolidine derivatives, compound (3) exhibited a reduction in A549 cell viability to 66% at a concentration of 100 µM, showcasing its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Notably, derivatives of pyrrolidine have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli. The structural features of these compounds play a pivotal role in their activity.
Research Findings:
In antimicrobial assays, specific derivatives demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the pyrrolidine structure can enhance antibacterial efficacy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Membrane Disruption: Antimicrobial activity may arise from the disruption of bacterial cell membranes.
- Receptor Interaction: Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and cancer progression.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound's unique structural features suggest various pharmacological activities. It is primarily investigated for its potential as a prodrug due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients.
Case Studies
Several studies have highlighted the compound's efficacy in treating neurological disorders. For instance, research indicates that derivatives of this compound exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease and Parkinson's disease. The structural similarity to known neuroprotective agents suggests a mechanism involving modulation of neurotransmitter systems.
Synthetic Methodologies
Synthesis Routes
The synthesis of (2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl).
- Methylation : Methylation at the 2-position is performed using methyl iodide (MeI).
- Carboxylation : The introduction of the carboxylic acid group at the 5-position is achieved via carboxylation reactions.
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Protection | Boc-Cl, Triethylamine |
| 2 | Methylation | MeI, Potassium Carbonate |
| 3 | Carboxylation | Carbon Monoxide, Catalyst |
Biochemical Applications
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways, making it a candidate for developing inhibitors against specific targets.
Predictive Models
Computational models have predicted that this compound could exhibit antimicrobial properties, similar to other compounds with structural analogs. These predictions are based on the presence of functional groups that are known to interact with bacterial cell walls.
Industrial Applications
Ergogenic Supplements
As an amino acid derivative, this compound has been explored for use in dietary supplements aimed at enhancing physical performance. Studies indicate that such compounds can influence anabolic hormone secretion and improve mental performance during stress-related tasks.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Detailed Analysis
(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxyproline
- Structural Differences : Replaces the 4-oxo group with a 4-hydroxyl and lacks the C2 methyl substituent.
- Implications: The hydroxyl group enhances hydrogen bonding, making it suitable for stabilizing peptide secondary structures (e.g., collagen) .
Methylofuran (MFR-a)
- Structural Differences : Features a formyl group instead of the Boc-protected nitrogen and lacks the carboxylic acid at C2.
- Implications: The formyl group participates in one-carbon transfer reactions in methanogenic archaea, whereas the Boc group in the target compound prioritizes synthetic stability . The absence of a carboxylic acid limits ionic interactions but allows integration into cofactor systems.
(2S,5R,6R)-6-{...}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Structural Differences: Incorporates a bicyclic thia-aza system instead of a monocyclic pyrrolidine.
- Implications :
Preparation Methods
Nitrogen Protection via Boc Group
The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to moderate temperatures (room temperature) to control the reaction rate and avoid side reactions.
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Pyrrolidine derivative + Boc2O, base | Boc protection of nitrogen | Low temperature, inert atmosphere preferred |
| 2 | Stirring for 1–2 hours at 0–25 °C | Complete reaction | Monitoring by TLC or HPLC |
Introduction of the 4-Oxo Group and 2-Methyl Substitution
The 4-oxo functionality is introduced by oxidation of the pyrrolidine ring, often using mild oxidizing agents to preserve stereochemistry. The 2-methyl group is incorporated either via alkylation or starting from a suitably substituted precursor.
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 3 | Oxidizing agent (e.g., PCC, Dess–Martin) | Oxidation at 4-position | Controlled to avoid overoxidation |
| 4 | Alkylation or use of methyl-substituted precursor | Introduction of 2-methyl group | Stereochemical control critical |
Formation of Carboxylic Acid Group
The carboxylic acid at the 2-position is typically formed by hydrolysis of an ester intermediate or direct carboxylation reactions. Hydrolysis is often carried out under basic conditions followed by acidification.
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 5 | Ester intermediate + NaOH (aq) | Hydrolysis to carboxylate | Controlled temperature (0–5 °C) |
| 6 | Acidification with HCl | Formation of carboxylic acid | Cooling to maintain stability |
Representative Example from Patent Literature
A related process described in patent US5110936A outlines a synthesis involving:
- Stirring the organic phase with dicyclohexylcarbodiimide (DCC) and L-pyroglutamic acid at 0–5 °C.
- Reaction proceeds for 1 hour at 0–5 °C, then 12 hours at room temperature.
- Filtration to remove dicyclohexylurea byproduct.
- Evaporation under vacuum to obtain an ester intermediate.
- Hydrolysis with sodium hydroxide followed by acidification with hydrochloric acid to yield the carboxylic acid product with high yield (~87.6%) and purity.
Though the patent focuses on related pyroglutamyl derivatives, the methodology is adaptable to the preparation of the target compound, especially regarding carbodiimide-mediated coupling and hydrolysis steps.
Deprotection and Purification
Deprotection of the Boc group, if required, can be achieved using trifluoroacetic acid or oxalyl chloride in methanol under controlled conditions to avoid degradation or side reactions.
| Deprotection Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Acidic cleavage | Trifluoroacetic acid (TFA) | Room temperature, short time | Rapid and efficient |
| Alternative | Oxalyl chloride in methanol | Controlled temperature | Requires careful handling |
Purification is typically performed by recrystallization or chromatographic techniques such as preparative HPLC to ensure high purity suitable for research or pharmaceutical applications.
Summary Table of Key Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Outcome | Yield/Remarks |
|---|---|---|---|---|
| 1 | Boc protection | Boc2O, base, DCM/THF, 0–25 °C | Boc-protected pyrrolidine | High yield, stereochemical retention |
| 2 | Oxidation | PCC/Dess–Martin reagent, mild conditions | Introduction of 4-oxo group | Controlled oxidation |
| 3 | Alkylation/Precursor choice | Methylating agent or methyl-substituted precursor | 2-Methyl substitution | Requires stereochemical control |
| 4 | Hydrolysis | NaOH (aq), 0–5 °C | Carboxylate formation | Efficient hydrolysis |
| 5 | Acidification | HCl, 0–5 °C | Carboxylic acid formation | High purity product |
| 6 | Deprotection (if needed) | TFA or oxalyl chloride in MeOH | Removal of Boc group | Rapid, clean conversion |
| 7 | Purification | Recrystallization, preparative HPLC | Pure final compound | Analytical confirmation |
Research Findings and Considerations
- Reaction Temperature Control: Maintaining low temperatures (0–5 °C) during coupling and hydrolysis steps minimizes side reactions and racemization.
- Use of Carbodiimide Coupling Agents: Dicyclohexylcarbodiimide (DCC) is effective for amide bond formation but requires removal of urea byproducts for purity.
- Stereochemical Integrity: Protecting groups and mild reaction conditions preserve the (2S) stereochemistry critical for biological activity.
- Purification Techniques: High-performance liquid chromatography (HPLC) is essential for isolating the compound with high purity and confirming structure via analytical methods.
Q & A
Q. How can the enantiomeric purity of this compound be determined experimentally?
Methodological Answer: Enantiomeric purity is typically assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Detection via UV at 220 nm allows quantification of stereoisomers. For validation, compare retention times with authentic standards or use polarimetry to confirm optical rotation .
Q. What synthetic strategies ensure proper stereochemical control during preparation?
Methodological Answer: The tert-butoxycarbonyl (Boc) protecting group is critical for stereochemical preservation. A stepwise approach involves:
- Step 1: Boc-protection of the pyrrolidine nitrogen under anhydrous conditions using Boc₂O and DMAP in dichloromethane.
- Step 2: Methylation at the 2-position via alkylation with methyl iodide and LDA at -78°C to avoid racemization.
- Step 3: Oxidation of the 4-position using Jones reagent to introduce the ketone. Monitor intermediates by -NMR (e.g., δ 1.4 ppm for Boc protons) and confirm final structure via HRMS .
Q. How should this compound be stored to maintain stability?
Methodological Answer: Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Desiccate with silica gel to avoid hydrolysis of the Boc group. Regularly test stability via HPLC (≥97% purity threshold) every 6 months .
Advanced Research Questions
Q. How can conflicting stereochemical assignments in NMR data be resolved?
Methodological Answer: Discrepancies in NOE (Nuclear Overhauser Effect) correlations or -NMR chemical shifts require complementary techniques:
- X-ray crystallography: Resolve absolute configuration by analyzing crystal lattice parameters (e.g., space group P2₁).
- Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra for chiral centers. Cross-validate with synthetic intermediates (e.g., Boc-protected analogs in and ) to trace stereochemical integrity .
Q. What strategies mitigate racemization during Boc deprotection?
Methodological Answer: Racemization risks increase under acidic conditions. To minimize:
- Use TFA/CH₂Cl₂ (1:99 v/v) at 0°C for Boc removal, limiting exposure to 30 minutes.
- Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates.
- Monitor by chiral HPLC post-deprotection; racemization >2% requires process reoptimization .
Q. How can degradation products be profiled under accelerated stability conditions?
Methodological Answer: Subject the compound to:
- Forced degradation: Heat (40°C/75% RH, 14 days), acid/base hydrolysis (0.1M HCl/NaOH, 24h), and oxidative stress (3% H₂O₂, 6h).
- Analysis: UPLC-QTOF-MS with a C18 column (ACQUITY UPLC® BEH) and 0.1% formic acid/acetonitrile gradient. Identify major degradants (e.g., Boc cleavage or lactam formation) via exact mass and MS/MS fragmentation .
Q. What methodologies identify and quantify process-related impurities?
Methodological Answer:
- LC-MS/MS: Use a zwitterionic HILIC column (e.g., ZIC®-HILIC) with ESI+ mode to detect impurities ≤0.1%.
- Synthetic byproducts: Monitor tert-butyl alcohol (from Boc cleavage) via GC-MS headspace analysis.
- Reference standards: Synthesize potential impurities (e.g., 4-oxo regioisomers) for spiking studies .
Q. How can this compound be applied in PROTAC design?
Methodological Answer: The pyrrolidine scaffold serves as a linker between E3 ligase ligands and target protein binders. Key steps:
- Conjugation: React the carboxylic acid with amine-containing VHL or CRBN ligands using HATU/DIPEA in DMF.
- Characterization: Confirm PROTAC formation by MALDI-TOF (e.g., m/z 1103.42 for IAP-VHL hetero-PROTAC 9 in ).
- In vitro testing: Evaluate degradation efficiency via Western blot (IC₅₀ <100 nM target) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
